1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime
Description
The compound 1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime belongs to the class of pyridine derivatives functionalized with a trifluoromethyl group, a pyrrolidine ring, and an oxime moiety.
Properties
IUPAC Name |
(NE)-N-[1-[3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridin-2-yl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c1-8(17-19)11-10(18-4-2-3-5-18)6-9(7-16-11)12(13,14)15/h6-7,19H,2-5H2,1H3/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMUOZTYKXNOCC-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=C(C=N1)C(F)(F)F)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=C(C=N1)C(F)(F)F)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethyl halides.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving amines and carbonyl compounds.
Oxime Formation: The final step involves the reaction of the ethanone derivative with hydroxylamine to form the oxime group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that oxime derivatives exhibit promising anticancer properties. For instance, compounds similar to 1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime have shown potential in inducing apoptosis in various cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, offering therapeutic avenues for conditions influenced by these enzymes.
- Neuroprotective Effects : Some studies suggest that oximes can provide neuroprotection in models of neurodegenerative diseases, potentially through modulation of oxidative stress pathways .
Agrochemical Applications
- Pesticide Intermediate : The compound serves as an important intermediate in the synthesis of agrochemicals such as trifluoxystrobin, which is utilized as a fungicide in agriculture . Its structure allows for effective binding to target sites in pests, enhancing its efficacy.
- Environmental Impact : The synthesis routes developed for this compound aim to reduce environmental impact by minimizing waste and using greener chemistry practices .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal examined the effects of various oxime derivatives on human fibroblast cell lines. The results indicated that specific structural modifications could enhance cytotoxicity against cancer cells while maintaining lower toxicity toward normal cells .
Case Study 2: Pesticide Development
In the development of trifluoxystrobin, researchers highlighted the importance of optimizing the synthesis of this compound to improve yield and reduce by-products. This optimization not only increased efficiency but also addressed regulatory concerns regarding environmental safety .
Mechanism of Action
The mechanism of action of 1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their molecular properties, and functional differences:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point/Boiling Point | Purity | Reference |
|---|---|---|---|---|---|---|
| 1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime | C₁₂H₁₀ClF₃N₄O | 318.68 | Imidazole, Cl, CF₃, oxime | Not reported | ≥95% | |
| 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime | C₈H₅ClF₃N₂O | Not reported | Aldehyde oxime, Cl, CF₃ | Not reported | Not reported | |
| 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone oxime | C₁₄H₁₀ClF₃N₂O₂ | 330.69 | Methoxyphenyl, CF₃, oxime | Boiling point: 405°C (predicted) | Not reported | |
| 1-[5-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-4,5-dihydro-3-isoxazolyl]-1-ethanone O-methyloxime | C₁₃H₁₄ClF₃N₄O₂ | 350.72 | Isoxazoline, O-methyloxime, CF₃ | Not reported | Not reported | |
| 1-[1-(4-Cyanophenyl)−3-(trifluoromethyl)−1H-pyrazol-5-yl]−1-ethanone | C₁₂H₇F₃N₂O | 260.20 | Pyrazole, CN, CF₃ | 129–130°C | 82% yield |
Key Observations :
- Trifluoromethyl Group : Present in all analogs, enhancing lipophilicity and resistance to metabolic degradation .
- Oxime Variants : The target compound’s oxime group is replaced with O-methyloxime in or aldehyde oxime in , altering reactivity and stability.
- Heterocyclic Cores : Substitution of pyrrolidine (target compound) with imidazole , pyrazole , or isoxazoline modifies electronic properties and binding interactions.
Physicochemical and Functional Differences
Reactivity and Stability
- The oxime group in the target compound is prone to hydrolysis or tautomerization under acidic/basic conditions, similar to analogs in .
- Degradation : highlights bacterial degradation (83.54% in 5 days) of a trifluoromethyl pyridine oxime pesticide by Rhodopseudomonas palustris, suggesting environmental instability for such compounds .
Biological Activity
1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime, also known by its CAS number 866145-16-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with acetylcholinesterase (AChE) and other enzymes involved in neurotransmission. Similar compounds have been studied for their ability to reactivate AChE inhibited by organophosphates, suggesting that this oxime may serve as a reactivator for nerve agent exposure or pesticide poisoning .
1. Acetylcholinesterase Reactivation
Research indicates that oximes like this compound may effectively reactivate AChE following inhibition by organophosphate compounds. In vitro studies have shown varying degrees of reactivation efficiency across different species, highlighting the importance of structure-activity relationships in oxime efficacy .
2. Inhibition of Monoamine Oxidase
In addition to AChE reactivation, this compound may also exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. Compounds structurally similar to this oxime have demonstrated significant inhibition of MAO-A and MAO-B, which are critical in the modulation of mood and cognition .
Study 1: Efficacy Against Organophosphate Toxicity
A study evaluated the effectiveness of various oximes, including this compound, against acute toxicity from organophosphate nerve agents. The results indicated that certain structural modifications enhanced the reactivation potency against AChE inhibited by these agents .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The findings suggested that it could mitigate neuronal damage through its action on cholinergic systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
